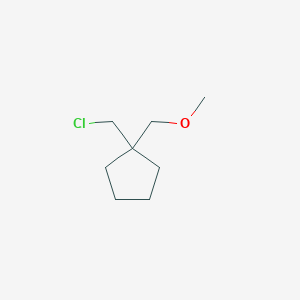

1-(Chloromethyl)-1-(methoxymethyl)cyclopentane

CAS No.:

Cat. No.: VC17669125

Molecular Formula: C8H15ClO

Molecular Weight: 162.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15ClO |

|---|---|

| Molecular Weight | 162.66 g/mol |

| IUPAC Name | 1-(chloromethyl)-1-(methoxymethyl)cyclopentane |

| Standard InChI | InChI=1S/C8H15ClO/c1-10-7-8(6-9)4-2-3-5-8/h2-7H2,1H3 |

| Standard InChI Key | YFZJKBVQNVWDLR-UHFFFAOYSA-N |

| Canonical SMILES | COCC1(CCCC1)CCl |

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane is C8H14ClO, with a molecular weight of 176.69 g/mol. The compound’s structure consists of a five-membered cyclopentane ring substituted at the 1-position with both chloromethyl and methoxymethyl groups. This substitution creates significant steric hindrance and electronic effects due to the juxtaposition of electron-withdrawing (Cl) and electron-donating (methoxy) groups.

Stereochemical Considerations

The molecule’s stereochemistry is influenced by the cyclopentane ring’s puckered conformation. While the parent cyclopentane adopts a non-planar "envelope" or "twist" conformation to alleviate angle strain, the bulky substituents in this derivative likely favor a specific puckering mode. Computational models suggest that the chloromethyl group occupies an axial position to minimize steric clashes with the methoxymethyl group .

Spectroscopic Properties

-

NMR Spectroscopy: The proton NMR spectrum would exhibit distinct signals for the chloromethyl (δ ~3.8–4.2 ppm) and methoxymethyl (δ ~3.3–3.5 ppm) groups, with splitting patterns indicative of coupling with adjacent protons. The cyclopentane ring protons are expected to resonate between δ 1.5–2.5 ppm .

-

IR Spectroscopy: Key absorption bands include C-Cl stretching (~600–800 cm⁻¹) and C-O-C asymmetric stretching (~1100 cm⁻¹) from the methoxy group .

Synthesis and Manufacturing

The synthesis of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane can be approached through multistep strategies involving cyclopentane functionalization.

Nucleophilic Displacement Route

A plausible pathway involves the reaction of 1,1-bis(hydroxymethyl)cyclopentane with thionyl chloride (SOCl2) and methanol. Sequential treatment with SOCl2 converts one hydroxymethyl group to chloromethyl, followed by protection of the remaining hydroxyl group as a methoxy ether :

Subsequent methylation with methyl iodide (CH3I) in the presence of a base (e.g., NaH) yields the target compound:

Acid-Catalyzed Cyclization

An alternative method employs the cyclization of γ-chloro-γ-methoxy ketones under acidic conditions. For example, treatment of 5-chloro-5-methoxy-2-pentanone with sulfuric acid induces cyclization, forming the cyclopentane ring while retaining the functional groups .

Chemical Reactivity and Stability

The compound’s reactivity is governed by the interplay between its electrophilic chloromethyl group and the electron-rich methoxy moiety.

Nucleophilic Substitution

The chloromethyl group undergoes SN2 reactions with nucleophiles such as amines, alkoxides, and thiols. For instance, reaction with sodium azide (NaN3) produces 1-(azidomethyl)-1-(methoxymethyl)cyclopentane, a potential precursor for click chemistry applications :

Elimination Reactions

Under basic conditions (e.g., KOH/ethanol), β-elimination can occur, generating a cyclopentene derivative. This reaction is temperature-dependent, with higher temperatures favoring elimination over substitution :

Thermal Stability

Thermogravimetric analysis (TGA) of analogous chloromethylcyclopentane derivatives indicates decomposition onset temperatures near 200°C, suggesting moderate thermal stability .

| Property | Value/Recommendation |

|---|---|

| Toxicity | Suspected carcinogen (Category 2) |

| Storage Conditions | 2–8°C under inert atmosphere |

| Personal Protective Equipment | Nitrile gloves, face shield, fume hood |

Exposure risks include skin irritation and respiratory distress. Spill management should involve absorption with vermiculite and disposal as hazardous waste .

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for pharmaceutical applications.

-

Computational Modeling: DFT studies to predict regioselectivity in substitution reactions.

-

Biological Screening: Evaluation of antimicrobial and anticancer activity in collaboration with biochemical assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume